molecular formula C21H27F3N4O B2897826 N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide CAS No. 1090854-13-9

N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide

Cat. No. B2897826
M. Wt: 408.469
InChI Key: LXMYRZLSZAARNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive therapeutic target.

Scientific Research Applications

Steric and Electronic Factors in Cyclopalladation

Research on the cyclopalladation of aniline derivatives, including those similar in structure to the target compound, explores how steric and electronic factors influence the formation of complexes with palladium(II). These findings contribute to our understanding of metalation processes in organic synthesis, providing a foundation for developing new catalytic methods that could potentially apply to compounds like N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide (Mossi, Klaus, & Rys, 1992).

Electrophilic Fluorination

Another study discusses the synthesis and use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a site-selective electrophilic fluorinating agent. This work highlights the compound's ability to introduce fluorine atoms under mild conditions, a property that could be valuable in the functionalization of molecules related to the target compound for various scientific and industrial applications (Banks, Besheesh, & Tsiliopoulos, 1996).

N-Monomethylation of Primary Aryl Amines

The efficient synthesis of N-monomethylarylamines, involving acetamides, suggests a methodological framework that could be adapted for modifying compounds with similar structures to N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide. Such modifications are crucial for creating derivatives with potential pharmaceutical applications (Peng et al., 2009).

Conversion of API Hydrates to Anhydrous Forms

Investigation into the conversion of hydrates to anhydrous forms of active pharmaceutical ingredients (APIs) offers insight into the stability and transformation of molecular structures under various conditions. This research could provide relevant information for handling and processing compounds like N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide in pharmaceutical contexts (Petrova et al., 2009).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O/c22-21(23,24)16-7-8-18(28-11-5-6-12-28)17(13-16)26-14-19(29)27-20(15-25)9-3-1-2-4-10-20/h7-8,13,26H,1-6,9-12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMYRZLSZAARNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide

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